4-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(3-Fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of fluorine and methoxy functional groups attached to phenyl rings, which are further connected to an octahydroquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the octahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorophenyl and Methoxyphenyl Groups: The next step involves the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution process.
Oxidation and Reduction Reactions: The final steps may involve oxidation and reduction reactions to achieve the desired functional groups and oxidation states on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated quinoline derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
- 4-(3-Bromophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
- 4-(3-Methylphenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
Uniqueness
The presence of the fluorine atom in 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its pharmacological profile and make it a more attractive candidate for drug development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-27-17-7-5-13(6-8-17)15-10-19-22(20(25)11-15)18(12-21(26)24-19)14-3-2-4-16(23)9-14/h2-9,15,18H,10-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIKUPLKYXFVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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